molecular formula C10H13ClO B1603553 2,6-Dimethyl-4-methoxybenzylchloride CAS No. 54757-00-5

2,6-Dimethyl-4-methoxybenzylchloride

Cat. No.: B1603553
CAS No.: 54757-00-5
M. Wt: 184.66 g/mol
InChI Key: XKYMZZQRVXMEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-methoxybenzylchloride is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzyl chloride, featuring two methyl groups and a methoxy group attached to the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-4-methoxybenzylchloride can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethyl-4-methoxybenzyl alcohol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under reflux conditions. The reaction typically proceeds as follows:

2,6-Dimethyl-4-methoxybenzyl alcohol+SOCl2This compound+SO2+HCl\text{2,6-Dimethyl-4-methoxybenzyl alcohol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2,6-Dimethyl-4-methoxybenzyl alcohol+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-methoxybenzylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding benzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of 2,6-dimethyl-4-methoxybenzaldehyde or 2,6-dimethyl-4-methoxybenzoic acid.

    Reduction: Formation of 2,6-dimethyl-4-methoxybenzyl alcohol.

Scientific Research Applications

2,6-Dimethyl-4-methoxybenzylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in polymer synthesis.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-methoxybenzylchloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-donating groups (methyl and methoxy) on the benzene ring enhances its reactivity. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups. Additionally, it can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl chloride: Lacks the two methyl groups present in 2,6-Dimethyl-4-methoxybenzylchloride.

    2,4-Dimethylbenzyl chloride: Lacks the methoxy group present in this compound.

    2,6-Dimethylbenzyl chloride: Lacks the methoxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both methyl and methoxy groups on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(chloromethyl)-5-methoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYMZZQRVXMEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CCl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603603
Record name 2-(Chloromethyl)-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54757-00-5
Record name 2-(Chloromethyl)-5-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-methoxybenzylchloride
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-methoxybenzylchloride
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-methoxybenzylchloride
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-methoxybenzylchloride
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-methoxybenzylchloride
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-methoxybenzylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.